2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.
Mechanism of Action
Target of Action
It is known that isoindoline-1,3-dione derivatives, which include 2-[(3-bromophenyl)methoxy]isoindole-1,3-dione, have been found to interact with various biological targets . These compounds have gained significant attention for their potential use in diverse fields such as pharmaceutical synthesis .
Mode of Action
It is known that isoindoline-1,3-dione derivatives bind with high affinity to multiple receptors . This interaction can lead to various changes in the biological system, depending on the specific target and the nature of the interaction .
Biochemical Pathways
Isoindoline-1,3-dione derivatives are known to have diverse chemical reactivity and promising applications . They have been used in various fields, suggesting that they may affect a wide range of biochemical pathways .
Pharmacokinetics
Isoindoline-1,3-dione derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters .
Result of Action
Isoindoline-1,3-dione derivatives have been found to possess various biological activities . These activities suggest that the compound could have a wide range of molecular and cellular effects.
Action Environment
The review underscores the need for sustainable and environmentally friendly synthetic approaches in this field .
Preparation Methods
The synthesis of 2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the reaction of phthalic anhydride with primary amines in the presence of a catalyst such as SiO2-tpy-Nb in IPA:H2O as solvent at reflux conditions . The final products are obtained with moderate to excellent yields (41–93%) .
Chemical Reactions Analysis
2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Scientific Research Applications
Comparison with Similar Compounds
2-[(3-bromophenyl)methoxy]-2,3-dihydro-1H-isoindole-1,3-dione can be compared with other isoindoline-1,3-dione derivatives, such as:
5-Bromo-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound has similar structural features but different substituents, which can lead to variations in its chemical reactivity and applications.
Diethyl 1,3-dioxo-4-phenyl-5-(2-phenylethynyl)-2-propyl-2,3-dihydrocyclopenta[e]isoindole-7,7(1H,6H,8H)-dicarboxylate: This compound has a more complex structure with additional rings and substituents, which can enhance its potential for use in chemical production and clinical medicine.
Properties
IUPAC Name |
2-[(3-bromophenyl)methoxy]isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO3/c16-11-5-3-4-10(8-11)9-20-17-14(18)12-6-1-2-7-13(12)15(17)19/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUOEWAGSGDWAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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